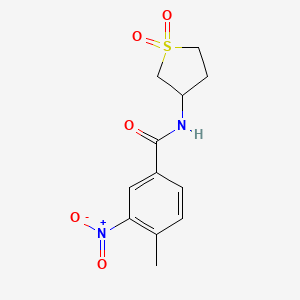

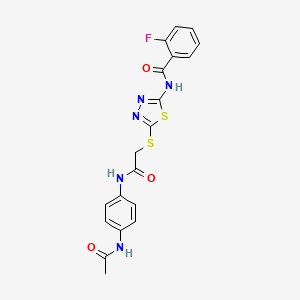

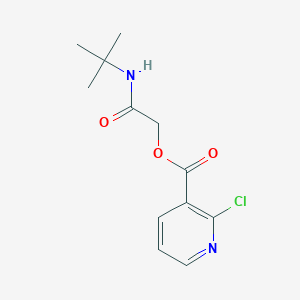

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-nitrobenzamide" is not directly mentioned in the provided papers. However, the papers discuss related nitrobenzamide derivatives and their biological activities, which can provide insights into the chemical behavior and potential applications of similar compounds. For instance, nitrobenzamide derivatives have been studied for their ability to act as prodrugs that can be activated under certain conditions to exert cytotoxic effects, as seen in the case of CB1954 and its derivatives .

Synthesis Analysis

The synthesis of nitrobenzamide derivatives can involve various chemical reactions, including the displacement of chloro groups, mesylation, and reduction processes. For example, the synthesis of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a derivative of CB1954, involves reactions with oxygen and reducing agents such as NAD(P)H, reduced thiols, and ascorbic acid . Similarly, the synthesis of a nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide involves the use of Fourier transform-infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry for characterization .

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structures of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide and its nickel(II) complex have been determined, revealing a neutral cis-configuration for the metal complex . These structural analyses are crucial for understanding the reactivity and potential biological activity of the compounds.

Chemical Reactions Analysis

Nitrobenzamide derivatives can undergo various chemical reactions, including redox reactions that are significant for their biological activity. The active form of CB1954 can react with oxygen to yield nitroso compounds, which can be reduced back to hydroxylamines by biological reducing agents. These compounds can induce cytotoxicity and DNA interstrand crosslinking in cells, although they require reduction to hydroxylamines to exert their effects . The reactivity of these compounds is influenced by their reduction potentials, which can determine their selectivity under hypoxic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives, such as their reduction potentials, play a crucial role in their biological activity. Compounds with different nitro group dispositions exhibit varying reduction potentials, which can affect their cytotoxicity and hypoxic selectivity. For example, meta derivatives of a hypoxia-selective cytotoxin showed excellent hypoxic selectivities against certain cell lines, while ortho or para isomers had little selectivity . These properties are essential for the design of selective antitumor agents and for understanding their mechanism of action.

Wissenschaftliche Forschungsanwendungen

Reductive Chemistry and Cytotoxicity

Research has shown that nitrobenzamide derivatives exhibit significant cytotoxicity towards hypoxic cells, a trait valuable in designing anticancer therapies. These compounds undergo enzymatic reduction in hypoxic conditions, transforming into more toxic species that selectively target tumor cells. The study by Palmer et al. (1995) on the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide underscores the importance of reductive chemistry in enhancing the cytotoxicity of nitrobenzamide compounds under specific conditions (Palmer et al., 1995).

Antibacterial Applications

Nitrobenzamide derivatives have also been explored for their antibacterial properties. A study on 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives, including nitrobenzamide components, demonstrated potent antibacterial activity. This highlights the potential for designing new antibacterial agents leveraging the structural backbone of nitrobenzamide (Ravichandiran et al., 2015).

Material Science and Surface Chemistry

In material science, nitrobenzamide derivatives have been utilized in creating stimuli-responsive networks, where the properties of materials change in response to specific stimuli. Romano et al. (2018) discussed the synthesis of photo-responsive thiol-epoxy networks using nitrobenzamide derivatives, demonstrating the versatility of these compounds in engineering materials with switchable properties (Romano et al., 2018).

Bioactivation and DNA Interaction

The enzyme-mediated bioactivation of nitroaromatic compounds, including nitrobenzamides, leading to DNA crosslinking, represents another critical area of research. This mechanism underpins the therapeutic potential of these compounds in cancer treatment, where selective DNA damage in cancer cells can be achieved. Knox et al. (1993) provided insights into the bioactivation of CB 1954, a process relevant to understanding how nitrobenzamide derivatives interact with biological macromolecules (Knox et al., 1993).

Eigenschaften

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5S/c1-8-2-3-9(6-11(8)14(16)17)12(15)13-10-4-5-20(18,19)7-10/h2-3,6,10H,4-5,7H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWPRWHUECZKAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime](/img/structure/B2530685.png)

![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2530689.png)

![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)

![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)